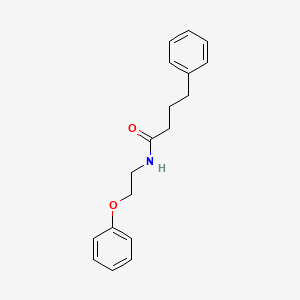

N-(2-苯氧基乙基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-phenoxyethyl)-4-phenylbutanamide” seems to be a complex organic compound. It likely contains functional groups such as an amide and an ether, which are common in many pharmaceuticals and industrially relevant compounds .

Synthesis Analysis

While specific synthesis methods for “N-(2-phenoxyethyl)-4-phenylbutanamide” were not found, related compounds such as phenoxy acetamide derivatives have been synthesized and studied for their pharmacological activities . Another related compound, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, was synthesized as a novel anti-TB agent .

Molecular Structure Analysis

The molecular structure of “N-(2-phenoxyethyl)-4-phenylbutanamide” would likely be complex due to the presence of multiple functional groups and aromatic rings .

科学研究应用

植物发育与防御中的苯酚酰胺

苯酚酰胺,包括类似于“N-(2-苯氧基乙基)-4-苯基丁酰胺”的结构,在植物发育和防御机制中起着重要作用。它们以其抗炎、抗氧化和抗动脉粥样硬化活性而闻名。研究表明,需要进一步探索这些化合物的健康益处,这些化合物仍处于理解的早期阶段(Wang, Snooks, & Sang, 2020)。

抗癌研究中的肉桂酸衍生物

肉桂酸衍生物的研究,它们与“N-(2-苯氧基乙基)-4-苯基丁酰胺”共享一个苯环结构,突出了它们在医学研究中的潜力,特别是在抗癌应用中。这些化合物已经过合成、生物评价和抗肿瘤功效评估,表明了丰富的医学传统和在癌症治疗中的潜在未充分利用(De, Baltas, & Bedos-Belval, 2011)。

内分泌干扰物和男性不育

对环境污染物(包括类似于“N-(2-苯氧基乙基)-4-苯基丁酰胺”的酚类化合物)的研究表明,它们作为内分泌干扰物可能会影响男性生育能力。这些研究强调了了解其对哺乳动物精子发生影响的分子机制的必要性(Lagos-Cabré & Moreno, 2012)。

化妆品应用中的酚酸

羟基肉桂酸及其衍生物(包括与“N-(2-苯氧基乙基)-4-苯基丁酰胺”在结构上相关的化合物)的化妆品意义已被探索其抗氧化、抗炎和紫外线保护作用。这些研究表明,这些化合物在化妆品中具有抗衰老、抗炎和纠正色素沉着的应用潜力(Taofiq, González-Paramás, Barreiro, & Ferreira, 2017)。

酚类化合物的环境发生和归宿

对对羟基苯甲酸酯(一种酚类化合物)的环境发生、归宿和行为的综述,提供了对这些化学物质在水生环境中持久性和普遍性的见解。这项研究具有相关性,因为“N-(2-苯氧基乙基)-4-苯基丁酰胺”可能与这些广泛使用的防腐剂具有相似的化学性质和环境行为(Haman, Dauchy, Rosin, & Munoz, 2015)。

作用机制

Target of Action

N-(2-phenoxyethyl)-4-phenylbutanamide is a novel compound that has been designed and synthesized as an anti-tuberculosis agent . The primary target of this compound is Mycobacterium tuberculosis DNA gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Mode of Action

The compound interacts with its target through a molecular docking strategy . This interaction results in the inhibition of the DNA gyrase, thereby preventing the supercoiling of DNA, which is a crucial process for DNA replication and transcription .

Biochemical Pathways

Given its target, it is likely that it interferes with the dna replication and transcription processes of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, indicating high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

The molecular and cellular effects of N-(2-phenoxyethyl)-4-phenylbutanamide’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved by blocking the activity of DNA gyrase, thereby interfering with the bacterium’s DNA replication and transcription processes .

属性

IUPAC Name |

N-(2-phenoxyethyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(13-7-10-16-8-3-1-4-9-16)19-14-15-21-17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDBISHROGBGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2933626.png)

![2-(4-tert-butylphenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2933630.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-propyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2933631.png)

![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)

![5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2933634.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)

![5-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)